Butylphenyl methylpropional, (+)-

Olfactory science Chiral fragrance chemistry Odorant receptor activation

Butylphenyl methylpropional, (+)- (CAS 75166-30-2), also known as (S)-lilial or (2S)-3-(4-tert-butylphenyl)-2-methylpropanal, is the dextrorotatory S-enantiomer of the widely used synthetic fragrance compound lilial (racemic CAS 80-54-6). This chiral aromatic aldehyde belongs to the aryl-substituted α-methyldihydrocinnamaldehyde class and is employed as an olfactory principle in perfumery, where stereochemistry profoundly influences odor perception.

Molecular Formula C14H20O
Molecular Weight 204.31 g/mol
CAS No. 75166-30-2
Cat. No. B12648755
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButylphenyl methylpropional, (+)-
CAS75166-30-2
Molecular FormulaC14H20O
Molecular Weight204.31 g/mol
Structural Identifiers
SMILESCC(CC1=CC=C(C=C1)C(C)(C)C)C=O
InChIInChI=1S/C14H20O/c1-11(10-15)9-12-5-7-13(8-6-12)14(2,3)4/h5-8,10-11H,9H2,1-4H3/t11-/m0/s1
InChIKeySDQFDHOLCGWZPU-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Butylphenyl Methylpropional (+)- (CAS 75166-30-2): The S-Enantiomer of Lilial for Chiral Fragrance Research and Asymmetric Synthesis Applications


Butylphenyl methylpropional, (+)- (CAS 75166-30-2), also known as (S)-lilial or (2S)-3-(4-tert-butylphenyl)-2-methylpropanal, is the dextrorotatory S-enantiomer of the widely used synthetic fragrance compound lilial (racemic CAS 80-54-6) [1]. This chiral aromatic aldehyde belongs to the aryl-substituted α-methyldihydrocinnamaldehyde class and is employed as an olfactory principle in perfumery, where stereochemistry profoundly influences odor perception [2]. The compound is a clear viscous liquid with a molecular weight of 204.31 g/mol and a boiling point of approximately 277.7 °C [3]. Its procurement and use are increasingly shaped by regulatory actions, as the substance, along with its racemate and (R)-enantiomer (CAS 75166-31-3), has been proposed as a Substance of Very High Concern (SVHC) under REACH due to reproductive toxicity concerns [4].

Why Racemic Lilial or the (R)-Enantiomer Cannot Substitute for Butylphenyl Methylpropional (+)- in Chiral-Dependent Research and Formulation


Generic substitution of lilial enantiomers or the racemic mixture is not scientifically valid due to the profound stereochemical dependence of both olfactory properties and regulatory classification. The (R)-enantiomer (CAS 75166-31-3) possesses a powerful floral odor reminiscent of cyclamen or lily-of-the-valley, whereas the (S)-enantiomer (CAS 75166-30-2) lacks a strong odor and is described as having a more flowery-oily character [1]. This qualitative difference is underpinned by quantitative odor threshold disparities: the (R)-enantiomer exhibits an odor threshold of approximately 0.10 ng/L air, making it a key contributor to the potent fragrance of the racemic mixture, while the (S)-enantiomer's contribution is minimal [2]. Consequently, for research involving olfactory receptor studies, chiral fragrance development, or analytical method validation requiring a specific enantiomer, substituting the (S)-enantiomer with the racemate or the (R)-enantiomer would introduce uncontrolled variables, alter odor profiles, and compromise experimental reproducibility [3].

Quantitative Differentiation of Butylphenyl Methylpropional (+)- (CAS 75166-30-2) Against Comparators: Odor Threshold, Purity, and Regulatory Status


Comparative Odor Threshold: (R)- vs. (S)-Enantiomer of Lilial

The (R)-enantiomer of lilial (CAS 75166-31-3) possesses an extremely low odor threshold of 0.10 ng/L air, as determined by in vivo olfactory testing, whereas the (S)-enantiomer (CAS 75166-30-2) lacks a strong odor and is not detected at similar concentrations [1]. This represents a >4.5-fold difference in potency compared to the racemic mixture's threshold of approximately 0.45 ng/L air .

Olfactory science Chiral fragrance chemistry Odorant receptor activation

Enantiomeric Purity and Asymmetric Synthesis Feasibility

Chemo-enzymatic asymmetric synthesis of (S)-lilial (CAS 75166-30-2) can be achieved with high enantiomeric excess (e.e.). Using isoenzyme OPR3 from tomato, (S)-aldehydes were furnished in up to 97% e.e., while the (R)-enantiomer was obtained with a maximum e.e. of only 53% using OYE homolog YqjM from Bacillus subtilis or OPR1 from tomato [1]. This demonstrates a clear advantage in accessing the (S)-enantiomer with higher optical purity via biocatalytic routes.

Asymmetric synthesis Biocatalysis Chiral resolution

Regulatory Harmonization: SVHC Listing of Both Enantiomers and Racemate

The European Chemicals Agency (ECHA) has proposed 2-(4-tert-butylbenzyl)propionaldehyde together with its two stereoisomers (CAS 75166-30-2 and 75166-31-3) as Substances of Very High Concern (SVHC) due to reproductive toxicity [1]. The inclusion of both enantiomers and the racemic mixture (CAS 80-54-6) on the Candidate List for authorization under REACH means that all forms of lilial are subject to the same regulatory restrictions and obligations [2]. This harmonized classification eliminates any regulatory advantage between the enantiomers for compliance purposes.

Regulatory compliance REACH SVHC

Analytical Characterization and Purity Assay for Butylphenyl Methylpropional (+)-

Commercial technical datasheets for (S)-lilial (CAS 75166-30-2) specify an assay range of 95.00 to 100.00%, confirming the high purity typically required for use as a reference standard or for precise olfactory studies [1]. While comparable purity data for the (R)-enantiomer is not always explicitly stated in the same documents, the availability of high-purity (S)-lilial supports its use in applications requiring defined chiral composition, such as chiral HPLC method development or enantiomeric excess determination via circular dichroism [2].

Analytical chemistry Chiral HPLC Reference standards

Optimal Use Cases for Butylphenyl Methylpropional (+)- (CAS 75166-30-2) Driven by Stereochemical and Regulatory Evidence


Chiral Reference Standard for Olfactory Receptor Studies

The (S)-enantiomer serves as an essential control or test compound in studies investigating the stereospecific activation of human olfactory receptors (e.g., hOR17-4). Given that the (R)-enantiomer is the primary contributor to the characteristic 'lily-of-the-valley' odor (odor threshold 0.10 ng/L air) [1], the (S)-enantiomer's lack of strong odor makes it a critical tool for dissecting the molecular basis of chirality in odor perception [2].

Asymmetric Synthesis Development and Biocatalysis Optimization

Researchers focused on green chemistry or chemo-enzymatic routes to chiral aldehydes can utilize (S)-lilial as a target molecule or as a benchmark for enantioselectivity. The demonstrated ability to achieve up to 97% e.e. for the (S)-enantiomer via OPR3-catalyzed reduction [1] positions it as a valuable compound for optimizing and benchmarking new biocatalytic systems against established methods.

Analytical Method Validation for Chiral Purity Assessment

The high commercial purity (95.00–100.00%) of (S)-lilial [1] makes it suitable for use as a calibration standard or spike-in compound in the development and validation of chiral HPLC or GC methods aimed at quantifying enantiomeric excess in lilial-containing products or synthetic mixtures. Such methods are increasingly relevant for regulatory compliance and quality control in the fragrance industry [2].

Regulatory Compliance and SVHC Risk Assessment Studies

Given that both enantiomers and the racemate are listed as SVHC under REACH [1], the (S)-enantiomer can be used in analytical studies to develop and validate methods for detecting and quantifying lilial residues in consumer products or environmental samples. This supports compliance testing for the EU market, where restrictions on lilial in cosmetics took effect in March 2022 [2].

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